molecular formula C13H19BrN4O3S B6241582 tert-butyl N-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate CAS No. 2402830-91-3

tert-butyl N-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate

Cat. No.: B6241582
CAS No.: 2402830-91-3
M. Wt: 391.3
InChI Key:
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Description

tert-butyl N-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate: is a complex organic compound with a molecular weight of 391.29 g/mol It features a piperidine ring substituted with a thiadiazole moiety and a tert-butyl carbamate group

Preparation Methods

The synthesis of tert-butyl N-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate involves multiple steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

tert-butyl N-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate undergoes various chemical reactions:

Common reagents used in these reactions include nucleophiles like amines or thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-butyl N-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying biological interactions, particularly those involving the thiadiazole ring.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The thiadiazole ring can interact with various biological receptors, potentially inhibiting or activating specific pathways. The piperidine ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

tert-butyl N-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combined structural features, which provide distinct chemical and biological properties.

Properties

CAS No.

2402830-91-3

Molecular Formula

C13H19BrN4O3S

Molecular Weight

391.3

Purity

95

Origin of Product

United States

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